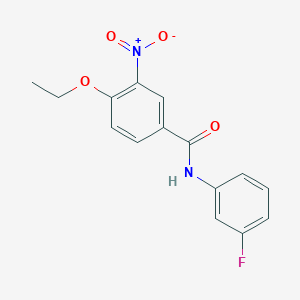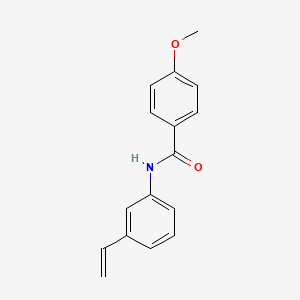![molecular formula C14H14Cl2N2OS B5862081 N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5862081.png)
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a significant role in the growth and survival of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
科学研究应用
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. The presence of a thiazole ring, a common motif in many drugs, suggests its utility in creating molecules with antibacterial, antifungal, or anti-inflammatory properties .
Organic Synthesis
In organic chemistry, this compound can be used as a building block for complex organic synthesis. Its dichlorobenzyl and thiazolyl groups offer points of reactivity that can be exploited to create a wide range of organic molecules, potentially leading to new materials or chemical entities with unique properties .
Agrochemical Research
The structural features of this compound suggest its use in the development of agrochemicals. It could be involved in the synthesis of new pesticides or herbicides, contributing to the agricultural industry by providing more effective and possibly safer alternatives for crop protection .
Dyestuff and Pigments
Compounds with dichlorobenzyl groups have been used in the synthesis of dyes and pigments. This particular compound could be researched for its potential applications in creating new colorants with specific properties for industrial use, such as stability under various conditions and non-toxicity .
Material Science
In material science, the compound’s molecular structure could be valuable in the design of novel materials. For instance, it might be used to create polymers with enhanced characteristics like increased thermal stability or improved mechanical strength .
Analytical Chemistry
As an analytical standard, this compound can be used in chromatography and spectroscopy for the identification and quantification of similar structures in complex mixtures. It could serve as a reference compound in the development of new analytical methods .
Biochemical Research
The thiazole ring in the compound’s structure is often found in molecules that interact with biological systems. Therefore, it could be used in biochemical research to study enzyme interactions, receptor binding, or as a scaffold for designing molecules that can modulate biological pathways .
Environmental Science
Research into the environmental fate of such compounds is crucial. This compound could be studied for its biodegradability, potential bioaccumulation, and environmental impact. Understanding its behavior in different ecosystems can inform safer chemical design practices .
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, but the specific interactions of this compound need further investigation .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, but the specific pathways influenced by this compound remain to be elucidated .
Result of Action
Some thiazole derivatives have been found to exhibit anti-tumor proliferation activity against certain cancer cell lines . More research is needed to determine if this specific compound has similar effects.
属性
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-8(2)13(19)18-14-17-7-10(20-14)5-9-3-4-11(15)12(16)6-9/h3-4,6-8H,5H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOQCKGOBWWEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(3-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5862000.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5862008.png)
![methyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5862010.png)






![3-[1-[4-(dimethylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5862040.png)



